
N-Acetyldopamine dimer-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyldopamine dimer-3 is a naturally occurring compound found in the species Aspongopus chinensis . It is a derivative of N-acetyldopamine, which is known for its role in various biological processes. The compound has been studied for its potential therapeutic effects, particularly in the context of inflammation and neuroinflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Acetyldopamine dimer-3 can be synthesized through a series of chemical reactions involving N-acetyldopamine as the starting material. The synthesis typically involves the formation of a dimer through oxidative coupling reactions. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of the compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be extracted from natural sources such as Aspongopus chinensis. The extraction process involves isolating the compound from the biological matrix using solvents and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyldopamine dimer-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can yield reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: The compound is used as a model molecule for studying oxidative coupling reactions and the formation of dimers. It also serves as a precursor for synthesizing other biologically active compounds .
Biology: In biological research, N-Acetyldopamine dimer-3 is investigated for its role in modulating inflammatory responses. It has been shown to inhibit neuroinflammation by targeting specific signaling pathways .
Medicine: this compound has potential therapeutic applications in treating inflammatory diseases such as ulcerative colitis and neurodegenerative disorders. Its ability to modulate key inflammatory pathways makes it a promising candidate for drug development .
Industry: The compound’s anti-inflammatory properties make it valuable in the development of anti-inflammatory agents for various industrial applications, including pharmaceuticals and cosmetics .
Mécanisme D'action
N-Acetyldopamine dimer-3 exerts its effects by modulating key molecular targets and pathways involved in inflammation. The compound inhibits the Toll-like receptor 4 (TLR4) and nuclear factor kappa-B (NF-κB) signaling pathways, which are crucial for the inflammatory response . Additionally, it targets the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) and Caspase-1 pathways, further reducing inflammation . The direct binding of this compound to TLR4 has been demonstrated through surface plasmon resonance assays and molecular docking studies .
Comparaison Avec Des Composés Similaires
N-Acetyldopamine dimer-3 is unique compared to other similar compounds due to its specific molecular structure and biological activity. Similar compounds include other N-acetyldopamine dimers, such as N-acetyldopamine dimer A and N-acetyldopamine dimer B . These compounds share structural similarities but may differ in their biological effects and mechanisms of action. This compound’s ability to inhibit multiple inflammatory pathways distinguishes it from other related compounds .
Propriétés
Formule moléculaire |
C20H22N2O6 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-[2-[(2R,3S)-3-acetamido-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)28-20(22-12(2)24)19(27-17)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m1/s1 |
Clé InChI |
VUANWDRZYTXGPI-UXHICEINSA-N |
SMILES isomérique |
CC(=O)NCCC1=CC2=C(C=C1)O[C@@H]([C@H](O2)NC(=O)C)C3=CC(=C(C=C3)O)O |
SMILES canonique |
CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)NC(=O)C)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)

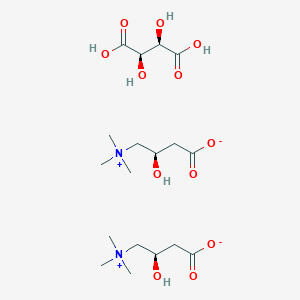
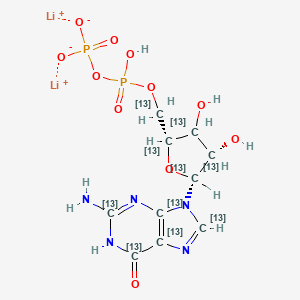
![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)

![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)
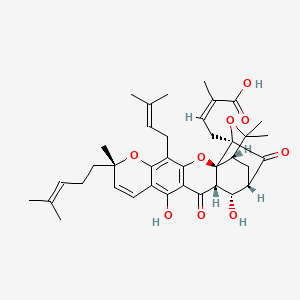
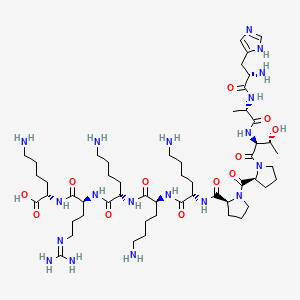
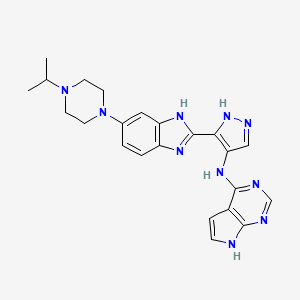
![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)
![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)


